Stereochemical Stringency: (S)-YK-4-279 Exhibits Functional Activity While (R)-YK-4-279 Is Inactive in EWS-FLI1/RHA Disruption
YK-4-279 contains a chiral center and can be resolved into two enantiomers. In immunoprecipitation assays, (S)-YK-4-279 disrupts EWS-FLI1 binding to RHA and blocks EWS-FLI1 transcriptional activity, whereas (R)-YK-4-279 cannot [1]. Cytotoxicity and caspase assays reveal up to a log-fold difference in potency between (S)-YK-4-279 and racemic YK-4-279 [1]. Chiral HPLC analysis confirms that the separated enantiomers exhibit chemical purity and enantiomeric excess values of >99% [2].
| Evidence Dimension | EWS-FLI1/RHA binding disruption and functional activity |
|---|---|
| Target Compound Data | (S)-YK-4-279: disrupts EWS-FLI1/RHA binding, blocks transcriptional activity, up to log-fold greater cytotoxicity versus racemate |
| Comparator Or Baseline | (R)-YK-4-279: cannot disrupt EWS-FLI1/RHA binding; does not block transcriptional activity |
| Quantified Difference | Qualitative functional difference (active vs. inactive) with up to log-fold potency differential versus racemate in cytotoxicity assays |
| Conditions | Immunoprecipitation assays for EWS-FLI1/RHA binding; luciferase reporter assays for transcriptional activity; cytotoxicity and caspase assays |
Why This Matters
Procurement of racemic YK-4-279 introduces approximately 50% inactive (R)-enantiomer that does not contribute to target engagement, potentially confounding dose-response relationships and reducing assay sensitivity; researchers requiring reproducible target engagement should specify enantiopure (S)-YK-4-279 or racemic material with documented enantiomeric composition.
- [1] Barber-Rotenberg JS, Selvanathan SP, Kong Y, et al. Single enantiomer of YK-4-279 demonstrates specificity in targeting the oncogene EWS-FLI1. Oncotarget. 2012;3(2):172-182. doi:10.18632/oncotarget.454 View Source
- [2] Barber-Rotenberg JS, Selvanathan SP, Kong Y, et al. Single enantiomer of YK-4-279 demonstrates specificity in targeting the oncogene EWS-FLI1. Oncotarget. 2012;3(2):172-182 (Figure 1: HPLC purity and enantiomeric excess data). doi:10.18632/oncotarget.454 View Source
